molecular formula C14H11BrFNO B1511617 N-(4-Bromobenzyl)-2-fluorobenzamide

N-(4-Bromobenzyl)-2-fluorobenzamide

Cat. No.: B1511617
M. Wt: 308.14 g/mol
InChI Key: UKGSVXFAJIEAEY-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-2-fluorobenzamide (CAS 1306339-92-3) is a halogenated benzamide derivative of significant interest in medicinal chemistry and organic synthesis . This compound features a molecular formula of C14H11BrFNO and a molecular weight of 308.15 g/mol . The presence of both bromine and fluorine substituents on its aromatic rings enhances its reactivity, making it a versatile building block or intermediate for constructing more complex molecules, particularly in pharmaceutical and agrochemical research . The bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, allowing for the creation of diverse chemical libraries . The benzamide core is a common pharmacophore found in many biologically active compounds, and the electron-rich nitrogen heterocycles derived from such scaffolds are known to readily interact with biological targets, enabling binding with various enzymes and receptors . The compound's well-defined structure and stability make it a suitable precursor for developing bioactive molecules or ligand scaffolds. As a key intermediate in drug discovery programs, it can be used in the design of protease-activated receptor 1 (PAR1) antagonists for thrombosis research or other therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with care in a controlled laboratory environment, as it may be sensitive to moisture and light .

Properties

Molecular Formula

C14H11BrFNO

Molecular Weight

308.14 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2-fluorobenzamide

InChI

InChI=1S/C14H11BrFNO/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9H2,(H,17,18)

InChI Key

UKGSVXFAJIEAEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons with Fluorinated Benzamides

Table 1: Key Structural Parameters of Halogenated Benzamides

Compound Formula Space Group Unit Cell Volume (ų) Interplanar Angle (°) Key Interactions
Fo23 (N-(2,3-Difluorophenyl)-2-fluorobenzamide) C₁₃H₈F₃NO Pn 545.88 0.5(2) N–H···F (2.12 Å), C–H···O/F interactions
Fo24 (N-(2,4-Difluorophenyl)-2-fluorobenzamide) C₁₃H₈F₃NO Pn 545.88 0.7(2) N–H···F (2.12 Å), R₂²(12) synthon
XEHZOD (2-chloro-N-(4-chloro-2-fluorophenyl)benzamide) C₁₃H₈Cl₂FNO Pna2₁ 1023.2 N/A Cl-driven stacking, amide hydrogen bonds
N-(4-Bromobenzyl)-2-fluorobenzamide (hypothetical) C₁₄H₁₁BrFNO Likely non-Pn* N/A N/A Br···π, C–H···Br/O interactions

*Bromine’s larger atomic radius and polarizability compared to fluorine or chlorine may favor different space groups (e.g., Pbca or P2₁/c) due to altered packing .

  • Key Observations: Trifluorinated Analogs (Fo23/Fo24): Exhibit near-coplanar aromatic rings (interplanar angles <1°) and 1D amide–amide hydrogen bonding. Their structural similarity is striking (RMSD = 0.02 Å), despite differing fluorine positions . Chlorinated Analogs (XEHZOD): Crystallize in non-Pn space groups (e.g., Pna2₁), with halogen (Cl) stacking interactions dominating over F-mediated contacts .

Physicochemical Properties and Halogen Effects

Table 2: Halogen Substitution Impact on Properties

Property Fluorinated (Fo24) Chlorinated (XEHZOD) Brominated (Hypothetical)
Molecular Weight 251.20 g/mol 296.12 g/mol ~308.15 g/mol
Electronegativity High (F: 4.0) Moderate (Cl: 3.0) Low (Br: 2.8)
Hydrogen Bonding Strong N–H···F (2.12 Å) Moderate N–H···Cl Weak N–H···Br
Crystal Packing Planar stacking, F-mediated synthons Cl-driven herringbone Br···π stacking
Solubility Low (polar solvents) Moderate Higher (due to Br polarity)
  • Bromine vs. In mixed halogen systems (e.g., bromo-fluoro), competition between F-mediated hydrogen bonds and Br···π interactions may lead to unique polymorphs .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-Bromobenzyl)-2-fluorobenzamide typically involves the formation of an amide bond between a 4-bromobenzylamine derivative and 2-fluorobenzoic acid or its activated derivative. The main approaches include:

Preparation via Coupling Reagents

One of the most common and efficient methods involves the use of coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar phosphonium-based reagents to activate the carboxylic acid group of 2-fluorobenzoic acid, facilitating nucleophilic attack by 4-bromobenzylamine.

Typical procedure:

  • 2-Fluorobenzoic acid (1.0 equiv.) is dissolved in anhydrous dichloromethane.
  • Coupling reagent (e.g., BOP, 1.1 equiv.) and a base such as diisopropylethylamine (3.3 equiv.) are added at room temperature.
  • 4-Bromobenzylamine (1.1 equiv.) is introduced to the reaction mixture.
  • The mixture is stirred at ambient temperature for 2 hours.
  • The reaction mixture is then worked up by aqueous extraction, drying, and purification through silica gel chromatography.

Outcome: This method affords the desired this compound in high yield and purity, often quantitative.

Reagent Equiv. Solvent Temperature Time Yield (%) Notes
2-Fluorobenzoic acid 1.0 Dichloromethane RT 2 h Quantitative Standard coupling conditions
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate 1.1 Activates carboxylic acid
Diisopropylethylamine 3.3 Base to scavenge HCl
4-Bromobenzylamine 1.1 Nucleophile

Preparation via Acid Chloride Intermediate

An alternative approach involves converting 2-fluorobenzoic acid into its acid chloride derivative using reagents like thionyl chloride (SOCl2), followed by reaction with 4-bromobenzylamine.

Typical procedure:

  • 2-Fluorobenzoic acid is refluxed with excess thionyl chloride in anhydrous benzene or dichloromethane to form 2-fluorobenzoyl chloride.
  • The acid chloride is then reacted with 4-bromobenzylamine in the presence of a base (e.g., triethylamine) at low temperature to form the amide.
  • The reaction mixture is quenched, extracted, and purified.

This method is advantageous when coupling reagents are unavailable or when a more reactive intermediate is needed. However, care must be taken to control reaction temperature and moisture to prevent hydrolysis of the acid chloride.

Palladium-Catalyzed Amide Formation

Recent advances have demonstrated the use of palladium-catalyzed cross-coupling reactions to form amide bonds selectively. For example, palladium(II) acetate in combination with ligands such as XantPhos can catalyze the coupling of 2-(2-bromobenzyl)benzamides with amines under mild conditions.

Typical procedure:

  • A mixture of 2-(2-bromobenzyl)benzamide (0.25 mmol), cesium carbonate (0.5 mmol), Pd(OAc)2 (0.025 mmol), and XantPhos ligand (0.034 mmol) is dissolved in dioxane.
  • The reaction is heated at 110 °C under nitrogen atmosphere for 18 hours.
  • After cooling, the mixture is extracted, dried, and purified by column chromatography.

This method provides regio- and chemoselective amide bond formation and can be adapted for the synthesis of this compound analogs.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Coupling reagent method BOP, DIPEA, DCM, RT, 2 h High yield, mild conditions Requires expensive reagents Up to quantitative
Acid chloride intermediate SOCl2, reflux, base, low temperature amine addition Reactive intermediate, scalable Requires moisture control High
Palladium-catalyzed coupling Pd(OAc)2, XantPhos, Cs2CO3, dioxane, 110 °C, 18 h Selective, versatile Longer reaction time, catalyst cost 80-95%

Research Findings and Notes

  • The coupling reagent method using benzotriazol-based phosphonium salts is widely reported to give quantitative yields with minimal side reactions.
  • Acid chloride formation requires careful control of moisture and temperature but is a classical and robust approach.
  • Palladium-catalyzed methods offer regioselectivity and can be applied to complex substrates, but require inert atmosphere and longer reaction times.
  • Purification typically involves silica gel chromatography with eluent mixtures such as ethyl acetate/hexane gradients to isolate pure this compound.
  • Reaction monitoring by TLC and NMR confirms the formation of the amide bond and the absence of starting materials.

Q & A

Q. Optimization Strategies :

  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at position 2, bromine at para-benzyl) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 322.0) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (e.g., C18) with UV detection .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • Crystal Growth : Slow evaporation from ethanol/dichloromethane mixtures yields diffraction-quality crystals .
  • Data Collection : Use a synchrotron or high-flux X-ray source for high-resolution datasets (e.g., resolution <1.0 Å) .
  • Refinement with SHELX : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C-F bond: ~1.34 Å; C-Br bond: ~1.90 Å) .

Q. Example Pathway :

Bromobenzyl chloride → Bromobenzylamine .

Coupling with 2-fluorobenzoic acid .

Post-functionalization for drug conjugates .

Advanced: What computational and experimental approaches elucidate interactions between this compound and biological targets?

Answer:

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with proteins (e.g., kinases) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

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